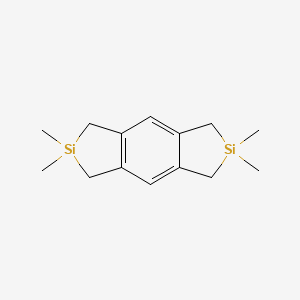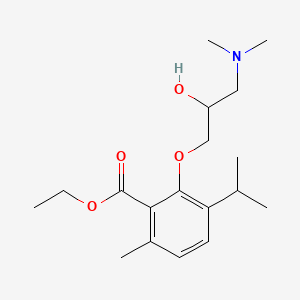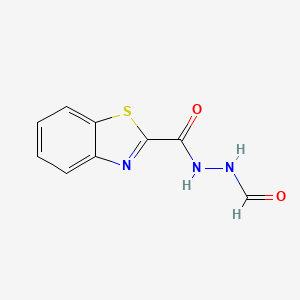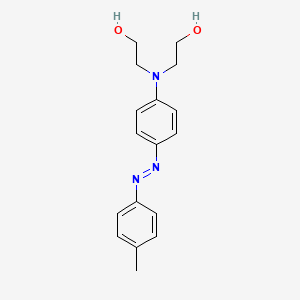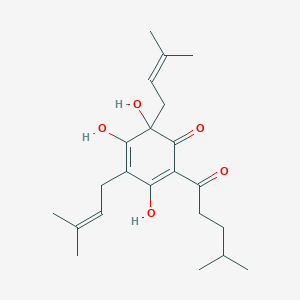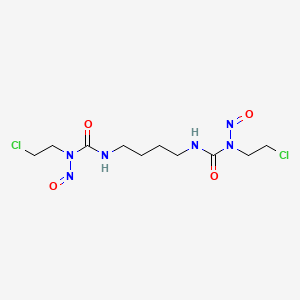
Urea, 1,1'-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of nitroso groups and chloroethyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of urea with 2-chloroethylamine and nitrosating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: Urea, 2-chloroethylamine, nitrosating agents (e.g., sodium nitrite).
Reaction Conditions: The reaction is carried out in an aqueous or organic solvent at a temperature range of 0-25°C.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to control the concentration of reactants and maintain the desired temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroethyl groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) involves its interaction with molecular targets and pathways. The nitroso and chloroethyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-): Unique due to the presence of both nitroso and chloroethyl groups.
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitro-): Similar structure but with nitro groups instead of nitroso groups.
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-amino-): Contains amino groups instead of nitroso groups.
Uniqueness
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60784-43-2 |
|---|---|
Molecular Formula |
C10H18Cl2N6O4 |
Molecular Weight |
357.19 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]butyl]-1-nitrosourea |
InChI |
InChI=1S/C10H18Cl2N6O4/c11-3-7-17(15-21)9(19)13-5-1-2-6-14-10(20)18(16-22)8-4-12/h1-8H2,(H,13,19)(H,14,20) |
InChI Key |
PQJLRURZNPVKLU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)N(CCCl)N=O)CNC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




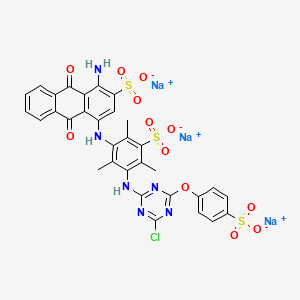
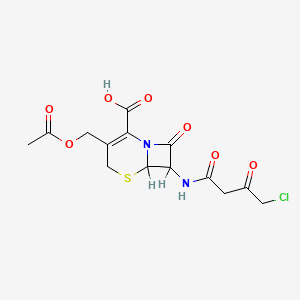
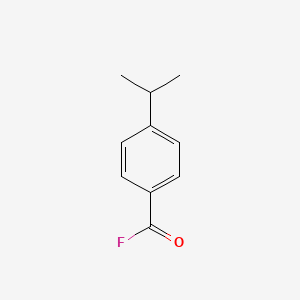
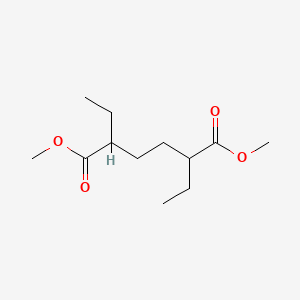
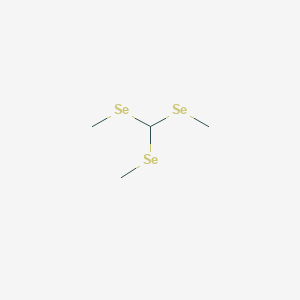
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
